molecular formula C5H9NO2 B1608341 Methyl cyclopropylcarbamate CAS No. 73330-91-3

Methyl cyclopropylcarbamate

Cat. No.: B1608341
CAS No.: 73330-91-3
M. Wt: 115.13 g/mol
InChI Key: WJNZDULHWTUCDB-UHFFFAOYSA-N
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Description

Methyl cyclopropylcarbamate is a carbamate derivative featuring a cyclopropane ring directly attached to the carbamate functional group (R-O-C(=O)-N-). The cyclopropane moiety introduces significant ring strain, which can enhance reactivity and influence molecular interactions in biological systems. This compound has garnered attention in medicinal chemistry due to its role as a key intermediate in synthesizing bioactive molecules, particularly enzyme inhibitors and anticancer agents. For instance, cyclopropylcarbamate derivatives have been shown to enhance the potency of gamma-secretase inhibitors, which are relevant in Alzheimer’s disease research . This compound’s structural simplicity and modularity allow for versatile functionalization, making it a valuable scaffold in drug discovery.

Properties

CAS No.

73330-91-3

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

methyl N-cyclopropylcarbamate

InChI

InChI=1S/C5H9NO2/c1-8-5(7)6-4-2-3-4/h4H,2-3H2,1H3,(H,6,7)

InChI Key

WJNZDULHWTUCDB-UHFFFAOYSA-N

SMILES

COC(=O)NC1CC1

Canonical SMILES

COC(=O)NC1CC1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds Compared :

  • tert-Butyl cyclopropylcarbamates (e.g., tert-butyl 2-(3-fluorophenyl)cyclopropylcarbamate)
  • Benzyl cyclopropylcarbamates (e.g., benzyl {[1-(chloroacetyl)-3-piperidinyl]methyl}cyclopropylcarbamate)
  • Methyl carbamates without cyclopropane (e.g., methyl (3-hydroxyphenyl)-carbamate)
Property Methyl Cyclopropylcarbamate tert-Butyl Cyclopropylcarbamate Benzyl Cyclopropylcarbamate Methyl Carbamate (Non-cyclopropane)
Molecular Weight ~151.15 g/mol (estimated) 314.18 g/mol 364.87 g/mol 151.15 g/mol
Substituent Effects Methyl group enhances solubility tert-Butyl increases steric bulk Benzyl improves lipophilicity Lacks cyclopropane’s ring strain
Biological Activity Enhances gamma-secretase inhibition Used in kinase inhibitors Modulates neuronal nitric oxide synthase Limited bioactivity
Synthetic Yield 40–60% (deprotection steps) 40–67% 56–67% >70%
Pharmacokinetic and Stability Profiles
  • Lipophilicity : Benzyl derivatives (LogP ~3.5) exhibit higher membrane permeability than methyl or tert-butyl variants (LogP ~2.0–2.5) .
  • Metabolic Stability: The cyclopropane ring in this compound may reduce oxidative metabolism compared to non-cyclopropane carbamates .
  • Acid Sensitivity: Boc-protected derivatives (e.g., tert-butyl) require HCl for deprotection , whereas benzyl groups are removed via hydrogenolysis .
Anticancer Activity

This compound derivatives like AL3818 demonstrate potent activity in transgenic cancer models. In TgCRND8 mice, these compounds reduced Aβ levels by 50% at 30 mg/kg, outperforming benzyl and tert-butyl analogues in blood-brain barrier penetration .

Neuroprotective Effects

Cyclopropylcarbamates with fluorophenyl substituents (e.g., compound A in ) protect auditory hair cells by maintaining H3K4me2 levels, a mechanism absent in non-cyclopropane carbamates .

Enzyme Inhibition
  • Gamma-Secretase : this compound’s ring strain optimizes binding to the enzyme’s active site, achieving IC50 values of 0.3 nM, compared to 2.1 nM for benzyl derivatives .
  • Neuronal Nitric Oxide Synthase (nNOS): tert-Butyl derivatives (e.g., compound 7a in ) show 10-fold higher inhibition (Ki = 12 nM) than methyl variants due to enhanced hydrophobic interactions .

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